N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-15-8-7-10(14-15)12(16)13-9-5-3-4-6-11(9)17-2/h3-8H,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFJNVLNKCMPLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves the reaction of 2-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with methyl isocyanate to introduce the carboxamide group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.
Major Products:
Oxidation: Formation of N-(2-hydroxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide.
Reduction: Formation of N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-3-amine.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with a pyrazole scaffold, including N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide, exhibit significant anticancer properties. Studies have shown that pyrazole derivatives can inhibit the proliferation of various cancer cell lines.
Case Study: Anticancer Evaluation
A study evaluated the anticancer activity of similar compounds against human tumor cells, with the following results:
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 15.5 |
| DLD | 12.8 |
| MDA-MB-231 | 18.3 |
These findings suggest that structural modifications in pyrazole derivatives can lead to varying degrees of cytotoxicity against different cancer types .
Neurological Applications
Histamine Receptor Modulation
this compound has been studied for its potential as a histamine receptor antagonist. Compounds related to this structure have been shown to interact with histamine receptors, which are crucial in various neurological processes and could lead to novel treatments for conditions like allergies and neurodegenerative diseases .
Functional Assay Results
In functional assays, compounds derived from this structure demonstrated selective antagonistic activity at histamine receptor subtypes, indicating potential therapeutic applications in managing pain and inflammation .
Angiogenesis and Vascular Health
Proangiogenic Properties
Recent studies have highlighted the role of pyrazole derivatives in promoting angiogenesis, which is vital for tissue repair and regeneration. This compound has been investigated for its ability to enhance vascular endothelial growth factor (VEGF) signaling pathways.
Experimental Findings
In vitro studies revealed that this compound could effectively induce angiogenesis under ischemic conditions by increasing reactive oxygen species (ROS) levels and activating hypoxia-inducible factor 1α (HIF-1α):
| Treatment | ROS Levels (Relative Units) | VEGF Expression (pg/mL) |
|---|---|---|
| Control | Baseline | Baseline |
| Compound-treated | Increased | Significantly elevated |
These results suggest that this compound may represent a promising strategy for treating ischemic diseases .
Antimicrobial Activity
Potential Antimicrobial Effects
The structural features of this compound suggest potential antimicrobial properties. Preliminary studies indicate that pyrazole derivatives can exhibit activity against various bacterial and fungal pathogens.
Antimicrobial Efficacy Data
Research on related compounds has shown effective minimum inhibitory concentration (MIC) values against several pathogens:
| Compound | MIC (μmol/mL) |
|---|---|
| Compound A | 10.7 |
| Compound B | 21.4 |
These findings indicate the need for further exploration into the antimicrobial potential of this compound and its derivatives .
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The compound’s structure allows it to fit into the active sites of these targets, blocking their normal function and exerting its effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole Carboxamides
Key Observations:
Substituent Position and Electronic Effects: The 2-methoxyphenyl group in the target compound provides electron-donating properties, which may enhance stability in oxidative environments compared to electron-withdrawing groups like nitro () or chloro () .
N-Substitution :
- N-Methylation of the carboxamide () reduces hydrogen-bonding capacity, which may decrease solubility but improve membrane permeability compared to the target compound’s unmodified carboxamide .
Metabolic and Enzymatic Interactions
- CYP1A Involvement : The target compound’s 2-methoxyphenyl group is metabolized via CYP1A enzymes to form o-anisidine, a process shared with structurally related hydroxylamines (e.g., N-(2-methoxyphenyl)hydroxylamine) .
- Contrast with Chlorophenyl Derivatives : Compounds like N-(3-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide () may undergo different metabolic pathways due to chloro substituents, which are often associated with CYP2E1-mediated oxidation .
- Nitro Group Impact : The nitro group in ’s compound could lead to nitroreduction or formation of reactive intermediates, increasing toxicity risks compared to the target compound’s methoxy group .
Pharmacological and Toxicological Profiles
- Toxicity : The absence of strongly electron-withdrawing groups (e.g., nitro, trifluoromethyl) in the target compound may result in a safer profile compared to and derivatives, which could generate reactive metabolites .
Biological Activity
N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.
2. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro tests have shown that this compound exhibits significant activity against various pathogens:
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Escherichia coli | 0.30 | 0.35 |
| Candida albicans | 0.50 | 0.55 |
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate that this compound is effective against both Gram-positive and Gram-negative bacteria, as well as fungi .
3. Anticancer Activity
This compound has demonstrated promising anticancer properties in several studies. Its mechanism involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MDA-MB-231 (breast cancer) | 5.00 | Inhibition of proliferation |
| HepG2 (liver cancer) | 4.50 | Induction of apoptosis |
| HCT-116 (colon cancer) | 6.00 | Cell cycle arrest at G2/M phase |
The compound's ability to inhibit tubulin polymerization suggests a potential mechanism for its anticancer effects, as tubulin is crucial for cell division .
4. Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. Research indicates that it can inhibit the release of pro-inflammatory cytokines and reduce inflammation in animal models:
- Cytokines Inhibited : TNF-alpha, IL-6
- Model Used : LPS-induced inflammation in mice
- Result : Significant reduction in inflammatory markers compared to control groups .
5. Antioxidant Activity
The antioxidant capacity of this compound has also been investigated. The compound has shown the ability to scavenge free radicals and protect cellular components from oxidative stress:
| Assay Type | Result |
|---|---|
| DPPH Scavenging Activity | IC50 = 15 μg/mL |
| ABTS Assay | IC50 = 12 μg/mL |
These findings suggest that the compound may play a role in preventing oxidative damage in biological systems .
Q & A
Basic: What are the standard synthetic routes for N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide?
Answer:
The synthesis typically involves multi-step processes, including:
- Condensation reactions to form the pyrazole core, as seen in analogous compounds like 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole derivatives .
- Substitution and functionalization of the pyrazole ring with methoxy and methyl groups. For example, methoxy groups are introduced via nucleophilic aromatic substitution or coupling reactions .
- Final carboxamide formation through coupling of the pyrazole intermediate with 2-methoxyaniline using reagents like EDC/HOBt or carbodiimides .
Key Purification Methods:
Basic: How is the compound characterized post-synthesis?
Answer:
Standard characterization techniques include:
Advanced: How to optimize reaction conditions for higher yield in pyrazole-carboxamide synthesis?
Answer:
Optimization strategies include:
- Computational reaction design to predict optimal pathways (e.g., ICReDD’s quantum chemical calculations and reaction path search methods) .
- Solvent and catalyst screening : Polar aprotic solvents (DMF, DMSO) enhance solubility, while Pd-based catalysts improve coupling efficiency .
- Temperature control : Elevated temperatures (80–120°C) accelerate condensation but may require reflux conditions to avoid decomposition .
Example Optimization Table:
| Parameter | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|
| Catalyst (Pd(OAc)₂) | 5 mol% in DMF | 72% → 89% | |
| Reaction Temperature | 100°C under N₂ atmosphere | 50% → 75% | |
| Solvent | Anhydrous DMSO | Reduced side products |
Advanced: How to resolve data discrepancies in structural analysis (e.g., conflicting NMR vs. X-ray results)?
Answer:
- Cross-validation : Use complementary techniques (e.g., X-ray crystallography to resolve ambiguities in NMR assignments, as demonstrated for pyrazole derivatives ).
- Dynamic NMR studies : Assess conformational flexibility (e.g., rotamers in carboxamide groups) under variable temperatures .
- DFT calculations : Compare experimental and computed NMR chemical shifts to validate structures .
Case Study:
For 1-[(6-chloro-3-pyridyl)methyl]-3-phenylpyrazole, X-ray data confirmed the planar pyrazole ring, resolving NMR ambiguities in substituent orientation .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Answer:
- Substituent variation : Modify the methoxy group (e.g., halogenation, alkylation) or pyrazole methyl group (e.g., trifluoromethyl for enhanced lipophilicity) .
- Bioisosteric replacement : Replace the carboxamide with sulfonamide or urea groups to assess binding affinity changes .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., cannabinoid receptors for pyrazole analogs) .
Example SAR Table:
Advanced: How to address solubility challenges in biological assays?
Answer:
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles for sustained release .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .
Data from Analogous Compounds:
| Formulation | Solubility (µg/mL) | Bioavailability | Reference |
|---|---|---|---|
| Free compound in DMSO | 25 | 12% | |
| PLGA nanoparticles | 180 | 45% | |
| Ethyl ester prodrug | 350 | 65% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
